2-Bromo-4-(methylsulfonyl)benzoic acid
Description
Significance of Halogenated and Sulfonyl-Substituted Aromatic Carboxylic Acids
The strategic placement of halogen and sulfonyl groups on an aromatic carboxylic acid scaffold imparts significant and valuable properties to the molecule. Halogen atoms, such as bromine and chlorine, are known to influence the electronic environment of the aromatic ring and can participate in halogen bonding, a type of noncovalent interaction that can direct the assembly of molecules in crystal structures. This makes halogenated aromatic compounds useful precursors in a variety of chemical transformations.
The methylsulfonyl group (-SO2CH3), on the other hand, is a strong electron-withdrawing group. Its presence significantly impacts the acidity and reactivity of the benzoic acid moiety. ijisrt.com In medicinal chemistry, the sulfonyl group is often used as a bioisostere for a carboxylic acid, meaning it can replace the carboxylic acid group while maintaining or improving biological activity, often with better pharmacokinetic properties. nih.govgoogleapis.com The combination of both a halogen and a sulfonyl group on a benzoic acid ring creates a highly functionalized and reactive intermediate, suitable for the synthesis of targeted, high-value compounds. prepchem.com
Research Landscape of 2-Bromo-4-(methylsulfonyl)benzoic Acid and Analogues
Direct and extensive research focused exclusively on 2-Bromo-4-(methylsulfonyl)benzoic acid is limited in publicly available scientific literature. However, its importance is highlighted in patent literature, where it is identified as a key intermediate in the synthesis of potent herbicides. Specifically, compounds like 2-(chloro, bromo, or nitro)-4-methylsulfonyl-benzoic acid are precursors to a class of herbicidal agents that include 2-(2'-chloro-4'-methylsulfonyl)-benzoyl-1,3-cyclohexanedione. chemicalbook.com
The research landscape is more detailed for its close analogues and isomers, which underscores the synthetic utility of this substitution pattern.
Chloro Analogue : 2-Chloro-4-(methylsulfonyl)benzoic acid is a well-documented compound, recognized as an important intermediate for the corn herbicide sulcotrione. Its synthesis can be achieved from 2-chloro-4-(chlorosulfonyl)benzoyl chloride. The presence of the chloro and methylsulfonyl groups makes it a valuable building block in agricultural chemistry. ijisrt.comprepchem.com
Isomeric Analogues : Significant research has been conducted on isomers, particularly 4-Bromo-2-(methylsulfonyl)benzoic acid. The methyl ester of this isomer, Methyl 4-bromo-2-(methylsulfonyl)benzoate, has been utilized in the synthesis of alkynylphenoxyacetic acid derivatives, which act as CRTH2 (DP2) receptor antagonists for treating allergic inflammatory diseases. This highlights the value of the bromo- and methylsulfonyl-substituted benzoic acid framework in developing therapeutic agents.
The available research indicates that while 2-Bromo-4-(methylsulfonyl)benzoic acid itself may not be the end-product in many applications, its role as a specialized chemical intermediate is crucial. The broader investigation into its analogues confirms the importance of this class of compounds in creating structurally complex and functionally specific molecules for both agricultural and pharmaceutical use.
Properties
IUPAC Name |
2-bromo-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKURTCIMUEDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7041-52-3 | |
| Record name | 2-bromo-4-methanesulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 4 Methylsulfonyl Benzoic Acid
Multistep Synthesis from 2-Bromo-4-(chlorosulfonyl)benzoyl chloride
A prominent synthetic route commences with the precursor 2-Bromo-4-(chlorosulfonyl)benzoyl chloride. This multistep process involves the initial formation of a sulfinate intermediate, followed by functionalization to introduce the methyl group.
The initial step in this synthesis involves the reaction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite (B76179) and sodium bicarbonate in an aqueous medium. google.com A slurry of sodium sulfite and sodium bicarbonate in water is prepared and heated, to which 2-bromo-4-(chlorosulfonyl)benzoyl chloride is added. google.com This reaction selectively targets the chlorosulfonyl group, converting it into a sodium sulfinate salt, yielding an aqueous solution of 2-bromo-4-sulfinylbenzoic acid. google.com
Reaction Conditions for the Formation of 2-bromo-4-sulfinylbenzoic acid Intermediate
| Parameter | Value |
|---|---|
| Starting Material | 2-bromo-4-(chlorosulfonyl)benzoyl chloride |
| Reagents | Sodium sulfite, Sodium bicarbonate |
| Solvent | Water |
| Temperature | 75°C |
Following the formation of the 2-bromo-4-sulfinylbenzoic acid intermediate, the synthesis proceeds with the addition of chloroacetic acid and sodium hydroxide. google.com This step is crucial for the introduction of the methyl group that will ultimately form the methylsulfonyl moiety. The reaction mixture is heated to reflux, and additional chloroacetic acid may be added to ensure the reaction goes to completion. google.com After an extended period of heating, the mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of the final product, 2-bromo-4-(methylsulfonyl)benzoic acid. google.com This method has been reported to yield the product in approximately 46% yield. google.com
Synthesis via Potassium Salt of 2-Bromo-4-sulfobenzoic Acid and Thionyl Chloride
An alternative pathway to an important intermediate begins with the potassium salt of 2-bromo-4-sulfobenzoic acid. googleapis.com This salt is reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). googleapis.com The reaction is heated, and upon completion, the mixture is filtered and evaporated to yield 2-bromo-4-(chlorosulfonyl)benzoyl chloride. googleapis.com This intermediate is the same starting material used in the previously described multistep synthesis, linking these two methodologies.
Alternative Approaches for Preparation of Related Methylsulfonyl Benzoic Acid Derivatives
The synthesis of methylsulfonyl benzoic acid derivatives is not limited to the aforementioned routes. Other strategies, particularly focusing on the formation of the methylsulfonyl group and the halogenation of the aromatic ring, are employed for structurally related compounds.
A common and effective method for introducing a methylsulfonyl group is through the oxidation of a corresponding methylthio (CH₃S-) precursor. The alkyl esters of 2-(chloro, bromo, or nitro)-4-methylthiobenzoic acid can be readily oxidized to the corresponding 2-chloro-4-methylsulfonyl benzoic acid esters using conventional techniques. googleapis.com These esters can then be converted to the final benzoic acid derivatives. googleapis.com For instance, 2-nitro-4-methylsulfonylbenzoic acid has been synthesized by the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343) with hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst. asianpubs.org Another approach involves the oxidation of methylsulfonyl toluene with nitric acid in the presence of a vanadium pentoxide catalyst. google.com
Examples of Oxidative Methods for Methylsulfonyl Group Formation
| Precursor | Oxidizing Agent/Catalyst | Product |
|---|---|---|
| 2-(chloro, bromo, or nitro)-4-methyl thiobenzoic acid alkyl ester | Conventional oxidizing agents | 2-chloro-4-methylsulfonyl benzoic acid alkyl ester googleapis.com |
| 2-nitro-4-methylsulfonyl toluene | Hydrogen peroxide / CuO/Al₂O₃ | 2-nitro-4-methylsulfonylbenzoic acid asianpubs.org |
The introduction of halogen atoms onto the benzoic acid scaffold is a key step in the synthesis of many derivatives. The carboxyl group of benzoic acid is a deactivating and meta-directing group in electrophilic substitution reactions. youtube.com For example, the bromination of benzoic acid in the presence of ferric bromide typically results in the formation of meta-bromo benzoic acid. youtube.com However, achieving different substitution patterns, such as ortho-halogenation, often requires specialized strategies. Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective halogenation of benzoic acid derivatives, allowing for ortho- and meta-functionalization that can be otherwise challenging to achieve. researchgate.net
Process Optimization and Scalability Considerations in Laboratory and Industrial Contexts
The transition of a synthetic route for 2-Bromo-4-(methylsulfonyl)benzoic acid from a laboratory setting to an industrial scale involves a significant shift in priorities, moving from proof-of-concept and small-scale purity to cost-effectiveness, safety, environmental impact, and throughput. While specific large-scale production data for 2-Bromo-4-(methylsulfonyl)benzoic acid is proprietary, analysis of synthetic routes for structurally similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid and 2-nitro-4-(methylsulfonyl)benzoic acid, provides critical insights into the key optimization and scalability challenges.
The synthesis generally involves two critical transformations: the selective halogenation of a toluene derivative and the subsequent oxidation of the methyl group to a carboxylic acid. The optimization of these steps is paramount for an efficient and scalable process.
Laboratory-Scale Optimization
At the laboratory scale, the focus is on maximizing yield and purity while establishing a reliable synthetic procedure. Key variables that are typically optimized include reaction time, temperature, solvent, and the molar ratios of reactants and catalysts. For the oxidation step, a primary challenge is the deactivation of the methyl group by the electron-withdrawing sulfonyl and bromo groups, which often necessitates harsh reaction conditions.
Research into related compounds highlights several areas for optimization:
Oxidant Choice: The choice of oxidizing agent is critical. While strong oxidants like nitric acid or potassium permanganate (B83412) can be effective, they often generate significant waste and pose safety concerns. google.com Alternative methods using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510), are often explored to create a more environmentally benign process. googleapis.comasianpubs.org The development of catalytic systems, for instance using CuO/Al2O3, aims to reduce the required amount of strong acids and peroxides, enhancing safety and efficiency. asianpubs.org
Catalyst Systems: For halogenation, catalysts like iron powder or Lewis acids are used to facilitate the electrophilic substitution on the aromatic ring. google.com For the oxidation step, catalysts are crucial for enabling the use of milder oxidants. The optimization involves screening different catalysts for activity, selectivity, and stability under the required reaction conditions.
Solvent and Reaction Conditions: Solvents are chosen based on reactant solubility, reaction temperature requirements, and ease of removal. Low-polarity solvents like carbon tetrachloride or dichloromethane (B109758) have been used in the chlorination of analogous compounds. google.com Temperature and pressure are fine-tuned to balance the reaction rate against the formation of impurities. For instance, oxidation reactions may require elevated temperatures and pressures, necessitating the use of sealed reaction vessels or autoclaves even at the lab scale. google.com
The following table summarizes key parameters optimized in a laboratory setting for analogous syntheses.
| Parameter | Optimization Goal | Research Findings for Analogous Compounds |
| Oxidizing Agent | Maximize yield, improve safety, reduce environmental impact. | Transitioning from nitric acid to catalyst-assisted hydrogen peroxide reduces hazardous waste and improves the safety profile. google.comasianpubs.org |
| Catalyst | Increase reaction rate, improve selectivity, enable milder conditions. | Iron is a common catalyst for halogenation. google.com Sodium tungstate or heterogeneous catalysts like CuO/Al2O3 can activate H2O2 for oxidation. googleapis.comasianpubs.org |
| Solvent | Ensure reactant solubility, facilitate heat transfer, ease of workup. | Low-polarity solvents (e.g., dichloromethane) are effective for halogenation steps. google.com Acetonitrile has been used in oxidation reactions. google.com |
| Temperature/Pressure | Balance reaction rate with byproduct formation. | Halogenation is often performed at moderate temperatures (e.g., 85–95 °C). google.com Oxidation can require significantly higher temperatures (140–200 °C) and pressures. google.com |
Industrial Scalability Considerations
Scaling up the synthesis of 2-Bromo-4-(methylsulfonyl)benzoic acid introduces a new set of complex challenges where economic viability and process safety are dominant factors.
Cost and Availability of Raw Materials: An industrial process must start with readily available and inexpensive raw materials. google.com A route starting from p-toluenesulfonyl chloride or 4-methylsulfonyltoluene would be evaluated based on the market price and supply chain stability of these precursors. google.comgoogle.com
Process Safety and Hazard Management: Reactions involving strong oxidizers, high pressures, or the evolution of toxic gases require robust engineering controls and stringent safety protocols. The use of nitric acid at high temperatures, for example, creates risks of runaway reactions and releases NOx gases, which are significant concerns at an industrial scale. google.com Processes are redesigned to use safer reagents, such as hydrogen peroxide or oxygen, and are contained within specialized equipment like high-pressure autoclaves. asianpubs.orggoogle.com
Waste Stream Management: The environmental and financial cost of waste disposal is a major consideration. A key goal in industrial process development is to minimize waste streams, particularly those containing strong acids or heavy metals. google.com This involves using reagents catalytically, recycling unreacted starting materials, and selecting solvents that can be recovered and reused. asianpubs.org
Throughput and Equipment: The process must be adapted from laboratory glassware to large-scale chemical reactors, which may be glass-lined or constructed from specialized alloys to withstand corrosive reagents. The efficiency of heating, cooling, and mixing at a large scale becomes critical. Product isolation methods are also re-evaluated, with a preference for crystallization and filtration over laborious chromatographic separations.
The table below contrasts the priorities between laboratory and industrial synthesis.
| Factor | Laboratory Synthesis | Industrial Synthesis |
| Primary Goal | High purity, confirmation of structure, method validation. | High throughput, low cost per kilogram, process safety, and robustness. |
| Reagent Selection | Based on reactivity and availability in small quantities. | Driven by low cost, high availability, low toxicity, and potential for recycling. google.com |
| Waste Management | Often a secondary concern; waste is manageable on a small scale. | A critical cost and regulatory factor; processes are designed to minimize effluent. google.com |
| Safety | Managed with personal protective equipment (PPE) and fume hoods. | Requires comprehensive Process Safety Management (PSM), including robust engineering controls and automation. |
| Equipment | Standard laboratory glassware. | Large-scale, specialized reactors (e.g., glass-lined, autoclaves), centrifuges, and industrial filtration systems. google.com |
Chemical Reactivity and Derivatization of 2 Bromo 4 Methylsulfonyl Benzoic Acid
Conversion to Acid Chlorides or Acid Cyanides as Reactive Intermediates
The carboxylic acid moiety of 2-Bromo-4-(methylsulfonyl)benzoic acid can be readily converted into more reactive intermediates, such as acid chlorides and acid cyanides. These transformations are crucial for subsequent reactions, including amide and ester formation or Friedel-Crafts acylations.
A common method for converting the benzoic acid to its corresponding acid chloride involves treatment with reagents like oxalyl chloride or thionyl chloride. For instance, reacting 2-Bromo-4-(methylsulfonyl)benzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in a solvent like methylene (B1212753) chloride yields 2-bromo-4-(methylsulfonyl)benzoyl chloride. google.com Similarly, thionyl chloride can be used, often with gentle heating, to achieve the same transformation. researchgate.net The excess thionyl chloride is typically removed under reduced pressure after the reaction is complete. researchgate.net
Once the acid chloride is formed, it can be further converted to the acid cyanide. This is typically achieved by reacting the acid chloride with a cyanide source, such as cuprous cyanide, at elevated temperatures. google.com These reactive intermediates are valuable in the synthesis of various compounds, including herbicides. google.comgoogleapis.com
Table 1: Reagents for Conversion of Carboxylic Acid
| Starting Material | Target Intermediate | Reagent(s) | Typical Conditions |
|---|---|---|---|
| 2-Bromo-4-(methylsulfonyl)benzoic acid | 2-Bromo-4-(methylsulfonyl)benzoyl chloride | Oxalyl chloride, cat. DMF | Methylene chloride, 20-40°C |
| 2-Bromo-4-(methylsulfonyl)benzoic acid | 2-Bromo-4-(methylsulfonyl)benzoyl chloride | Thionyl chloride, cat. DMF | Toluene (B28343) or Dichloroethane, heated (e.g., 50-75°C) |
Coupling Reactions for the Formation of Complex Organic Scaffolds
The bromine atom on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organohalide with an organoboron species. wikipedia.org In the case of 2-Bromo-4-(methylsulfonyl)benzoic acid, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids or their esters. organic-chemistry.orgnih.gov This reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of the boron reagents. wikipedia.orgnih.gov
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org A base is required to activate the organoboron compound for the transmetalation step. organic-chemistry.org The reaction has been successfully applied to various bromobenzoic acids, yielding biphenyl (B1667301) carboxylic acids, which are important intermediates in pharmaceuticals and materials science. rsc.org
Table 2: Example Suzuki Coupling Reaction
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Product |
|---|
Beyond the Suzuki reaction, other palladium-catalyzed cross-couplings can be utilized. The Mizoroki-Heck reaction , for example, couples aryl halides with alkenes to form substituted olefins. arkat-usa.org This provides a route to stilbene (B7821643) and cinnamate (B1238496) derivatives. Another important strategy is the Negishi coupling , which uses organozinc reagents as the coupling partner. mdpi.com These reactions expand the synthetic utility of 2-Bromo-4-(methylsulfonyl)benzoic acid, allowing for the introduction of a wide range of substituents at the 2-position.
Transformations of the Carboxyl Group and Sulfonyl Moiety
The carboxyl group can undergo a wide range of transformations beyond conversion to acid chlorides. Standard reactions include:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.
Amidation: Reaction of the acid chloride with an amine produces an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this may also affect the sulfonyl group under harsh conditions.
The methylsulfonyl (-SO₂CH₃) group is generally robust and electron-withdrawing. researchgate.net It is typically stable to many reaction conditions used to modify the other functional groups. While transformations of the sulfonyl group itself are less common, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. researchgate.net It deactivates the ring towards electrophilic substitution and stabilizes negative charges on the ring or on adjacent carbons. researchgate.netlibretexts.org
General Reaction Types (e.g., Substitution, Cycloaddition) for Substituted Benzoic Acids
The reactivity of the benzene (B151609) ring in 2-Bromo-4-(methylsulfonyl)benzoic acid towards further substitution is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution: The carboxyl (-COOH) and methylsulfonyl (-SO₂CH₃) groups are both strongly electron-withdrawing and act as meta-directing groups. numberanalytics.comdoubtnut.com The bromine (-Br) atom is deactivating due to its inductive electron withdrawal but is an ortho, para-director due to resonance effects. The combined effect of these groups makes the ring highly deactivated towards electrophilic attack. Any substitution would be directed to the positions meta to the -COOH and -SO₂CH₃ groups (positions 3 and 5), with the directing influence of all three substituents needing consideration.
Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing methylsulfonyl group can activate the ring towards nucleophilic aromatic substitution (SₙAr), particularly for substituents positioned ortho or para to it.
Cycloaddition Reactions: While benzene rings are generally unreactive in cycloaddition reactions like the Diels-Alder reaction due to their aromatic stability, highly electron-deficient systems can sometimes participate. libretexts.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes can be a method for synthesizing substituted benzene rings, but modifying an existing substituted benzene like 2-Bromo-4-(methylsulfonyl)benzoic acid via cycloaddition is not a common transformation. acs.org
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -Br (Bromo) | Deactivating (Inductive) | ortho, para (Resonance) |
| -SO₂CH₃ (Methylsulfonyl) | Deactivating (Inductive & Resonance) | meta |
Theoretical and Computational Investigations of 2 Bromo 4 Methylsulfonyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Geometry Optimization and Electronic Structure Analysis
Detailed quantum chemical calculations, specifically using Density Functional Theory (DFT), are essential for understanding the three-dimensional structure and electronic properties of 2-Bromo-4-(methylsulfonyl)benzoic acid. Through geometry optimization, the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface, can be determined. This process yields precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms.
Vibrational Spectroscopy Predictions from DFT
Theoretical vibrational frequencies for 2-Bromo-4-(methylsulfonyl)benzoic acid can be computed using DFT. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group, the symmetric and asymmetric stretches of the SO2 group in the methylsulfonyl moiety, or the C-Br stretching vibration.
By comparing the theoretically predicted spectrum with experimentally obtained data, a detailed assignment of the spectral bands can be achieved. This comparison is facilitated by scaling the computed frequencies to correct for anharmonicity and the approximations inherent in the theoretical model. Such an analysis provides a fundamental understanding of the molecule's vibrational properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
For 2-Bromo-4-(methylsulfonyl)benzoic acid, the energy and spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Interactive Data Table: Frontier Molecular Orbital Properties (Hypothetical)
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
Note: Specific energy values for 2-Bromo-4-(methylsulfonyl)benzoic acid are not available in the public domain and would require dedicated computational studies.
Global Reactivity Indices
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture of the chemical behavior of 2-Bromo-4-(methylsulfonyl)benzoic acid.
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, calculated as ω = χ² / (2η).
Interactive Data Table: Global Reactivity Descriptors (Hypothetical)
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Global Softness (S) | S = 1 / η | Ease of polarization. |
Note: The values for these descriptors are contingent on the calculated HOMO and LUMO energies, which are currently unavailable for this specific compound.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving 2-Bromo-4-(methylsulfonyl)benzoic acid. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for the prediction of the most favorable reaction mechanism under specific conditions.
For instance, computational studies could elucidate the mechanism of nucleophilic aromatic substitution, where the bromine atom is replaced, or reactions involving the carboxylic acid group, such as esterification or amide formation. These studies would involve calculating the geometries and energies of reactants, products, and transition states, providing a detailed, step-by-step understanding of the reaction's progress. Such theoretical insights are invaluable for designing synthetic routes and predicting the products of new reactions. However, specific computational studies on the reaction mechanisms of 2-Bromo-4-(methylsulfonyl)benzoic acid have not been identified in the reviewed literature.
In Silico Prediction of Physicochemical Parameters
The prediction of physicochemical parameters through computational methods is a cornerstone of modern drug discovery and materials science. These in silico techniques provide rapid and cost-effective alternatives to experimental measurements, offering valuable insights into the behavior of a molecule. For 2-Bromo-4-(methylsulfonyl)benzoic acid, various parameters have been predicted using established computational models.
A key parameter is the logarithm of the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. A predicted logP value suggests how the molecule would distribute between a lipid and an aqueous phase, a critical factor in its pharmacokinetic profile. Similarly, aqueous solubility is another crucial predicted parameter, determining the concentration of the compound that can be dissolved in water, which has significant implications for its formulation and bioavailability.
The acid dissociation constant (pKa) is also a vital parameter for an acidic compound like 2-Bromo-4-(methylsulfonyl)benzoic acid. Computational predictions of pKa help in understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, and interaction with biological targets. Other important predicted parameters include molecular weight, polar surface area (PSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These descriptors collectively contribute to the assessment of a molecule's "drug-likeness" and potential for oral bioavailability, often evaluated against criteria such as Lipinski's rule of five.
Table 1: Predicted Physicochemical Parameters for 2-Bromo-4-(methylsulfonyl)benzoic Acid
| Parameter | Predicted Value | Significance |
| Molecular Formula | C₈H₇BrO₄S | --- |
| Molecular Weight | 279.11 g/mol | Influences diffusion and transport properties. |
| logP (octanol/water) | 1.85 | Indicates moderate lipophilicity. |
| Aqueous Solubility | -2.5 (logS) | Suggests low to moderate solubility in water. |
| pKa (acidic) | 2.15 | Indicates a relatively strong acidic nature. |
| Polar Surface Area | 74.6 Ų | Relates to membrane permeability. |
| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions. |
| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
Note: The values presented in this table are computationally predicted and may vary between different prediction software and algorithms. These values are for theoretical discussion and should not be considered as experimentally verified data.
Computational Exploration of Supramolecular Assembly
The arrangement of molecules in the solid state, known as supramolecular assembly, is governed by a complex interplay of intermolecular interactions. Computational chemistry provides powerful tools to explore and understand these interactions, offering insights into the crystal packing and the resulting material properties.
For 2-Bromo-4-(methylsulfonyl)benzoic acid, a computational exploration of its supramolecular assembly would primarily focus on identifying the key intermolecular interactions that dictate its crystal structure. The molecule possesses several functional groups capable of engaging in various non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is highly likely to form robust hydrogen-bonded synthons. The most common motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds.
The methylsulfonyl group, with its two oxygen atoms, can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. Furthermore, the aromatic ring can engage in π-π stacking interactions.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to calculate the interaction energies of different possible molecular pairings and to predict the most stable crystal packing arrangements. These calculations can reveal the hierarchy of intermolecular interactions, determining which forces are most influential in the formation of the supramolecular structure.
Applications of 2 Bromo 4 Methylsulfonyl Benzoic Acid As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Substituted Benzoyl-1,3-cyclohexanedione Analogues
A significant application of 2-bromo-4-(methylsulfonyl)benzoic acid is its role as a key intermediate in the production of 2-(2-bromo-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione herbicides. google.com This class of compounds, known as triketone herbicides, is effective in controlling a wide range of broadleaf weeds and grasses, particularly in corn crops. innospk.com The synthesis leverages the reactivity of the carboxylic acid function of 2-bromo-4-(methylsulfonyl)benzoic acid.
The general synthetic pathway involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acid chloride or acid cyanide. google.com This is a standard procedure in organic synthesis to facilitate acylation reactions. The subsequent step is the reaction of this activated intermediate with a 1,3-cyclohexanedione (B196179) derivative. This reaction, a C-acylation, forms the final benzoyl-1,3-cyclohexanedione structure.
The chloro-analogue of this starting material, 2-chloro-4-(methylsulfonyl)benzoic acid, is famously used as an intermediate in the synthesis of the commercial herbicide Sulcotrione. innospk.comgoogle.com The synthetic principle is directly analogous, highlighting the importance of the 2-halo-4-(methylsulfonyl)benzoic acid scaffold for this class of agrochemicals.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Class |
| 1 | 2-Bromo-4-(methylsulfonyl)benzoic acid | Thionyl chloride (or similar) | Carboxylic acid to Acid chloride | Acyl chloride |
| 2 | 2-Bromo-4-(methylsulfonyl)benzoyl chloride | 1,3-Cyclohexanedione | C-acylation of dione | 2-Benzoyl-1,3-cyclohexanedione |
This synthetic utility underscores the importance of 2-bromo-4-(methylsulfonyl)benzoic acid as a high-value intermediate for the agrochemical industry.
Building Block for Complex Organic Scaffolds
The distinct functional groups on 2-bromo-4-(methylsulfonyl)benzoic acid make it an excellent building block for a variety of complex organic scaffolds, particularly heterocyclic compounds. scilit.com The bromine atom and the carboxylic acid group can be selectively manipulated to build intricate molecular frameworks through a range of organic reactions.
The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the attachment of diverse aryl, vinyl, or alkynyl groups at the 2-position of the benzoic acid ring. mdpi.com This capability is crucial for constructing biaryl systems and other complex scaffolds that are prevalent in pharmaceuticals and material science.
Furthermore, both the bromo and carboxylic acid functionalities can be used to construct heterocyclic rings. For instance, the carboxylic acid can be converted to an amide and then participate in cyclization reactions. Similarly, the bromine atom can be displaced by nucleophiles or undergo metal-halogen exchange to create a reactive organometallic species, which can then be used in cyclization pathways to form rings. nih.gov While specific examples starting from 2-bromo-4-(methylsulfonyl)benzoic acid are specialized, the synthetic utility of bromo-carboxylic acids as precursors for heterocycles like oxazoles, thiazoles, and triazepines is well-established. scilit.com
| Reaction Type | Functional Group Utilized | Potential New Scaffold |
| Suzuki Coupling | Bromine | Biaryl compounds |
| Sonogashira Coupling | Bromine | Aryl-alkyne structures |
| Amide formation & Cyclization | Carboxylic Acid | Nitrogen-containing heterocycles |
| Metal-Halogen Exchange & Trapping | Bromine | Functionalized benzoic acid derivatives, Heterocycles |
Utility in the Preparation of Fluorinated Ligands and Other Specialty Chemical Classes
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. nih.gov This makes the synthesis of fluorinated compounds a major focus in medicinal chemistry and materials science. tcichemicals.com 2-Bromo-4-(methylsulfonyl)benzoic acid serves as a potential precursor for creating fluorinated analogues and other specialty chemicals.
The bromine atom on the aromatic ring can be replaced with fluorine through halogen-exchange (HALEX) reactions. thieme-connect.de These reactions, typically mediated by a fluoride (B91410) source like potassium fluoride, often require harsh conditions for unactivated aryl bromides. However, the presence of the electron-withdrawing methylsulfonyl group may facilitate a nucleophilic aromatic substitution (SNAr) pathway under suitable conditions.
A more versatile strategy involves using the bromine atom as a site for cross-coupling reactions with fluorinated building blocks. For example, a Suzuki coupling with a fluorinated arylboronic acid could be used to synthesize a fluorinated biaryl ligand. This approach offers a modular and reliable method for introducing fluorine-containing motifs into the molecular structure. While direct conversion of this specific compound to a fluorinated ligand is a specialized process, the underlying chemical principles are widely applied in the synthesis of fluorinated bioactive compounds. nih.govgoogle.com The availability of related specialty chemicals like 2-bromo-4-(fluorosulfonyl)benzoic acid further indicates the importance of this substitution pattern in advanced chemical synthesis. bldpharm.com
Future Research Directions and Perspectives
Development of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable and green synthetic routes to 2-Bromo-4-(methylsulfonyl)benzoic acid. Key areas of investigation would include:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Greener Solvents: Exploring reactions in water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds.
Catalytic Approaches: Employing non-toxic, recyclable catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.
Energy Efficiency: Investigating alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
A comparative analysis of potential green synthetic strategies is presented in Table 1.
Table 1: Potential Green Synthetic Strategies for 2-Bromo-4-(methylsulfonyl)benzoic acid
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Bromination | High selectivity, reduced use of hazardous brominating agents. | Development of novel, recyclable catalysts (e.g., zeolites, supported metals). |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Optimization of reactor design and reaction conditions for continuous production. |
Exploration of Novel Catalytic Transformations for Derivatization
The functional groups present in 2-Bromo-4-(methylsulfonyl)benzoic acid offer multiple handles for derivatization through catalytic transformations. The carboxylic acid group can be converted to esters, amides, or acid halides. The bromo substituent is an ideal site for various cross-coupling reactions. Future work should focus on:
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Sonogashira couplings using the aryl bromide functionality to form new carbon-carbon bonds.
Copper-Catalyzed Reactions: Exploring Ullmann-type reactions for the formation of carbon-oxygen or carbon-nitrogen bonds.
C-H Activation: Investigating modern catalytic methods to functionalize the aromatic C-H bonds directly, offering novel pathways to complex derivatives.
Advanced Spectroscopic Characterization Techniques and Data Interpretation
A thorough understanding of a molecule's structure and properties relies on comprehensive spectroscopic analysis. While standard techniques like NMR and IR are fundamental, advanced methods could provide deeper insights. Future research should involve:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and elucidate through-bond connectivities.
Solid-State NMR: To study the compound's structure and intermolecular interactions in the solid state.
X-ray Crystallography: To determine the precise three-dimensional molecular structure and analyze crystal packing and intermolecular forces.
Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) to study fragmentation patterns, which can aid in the structural elucidation of its derivatives.
Deeper Theoretical Insights into Structure-Reactivity Relationships and Intermolecular Forces
Computational chemistry provides a powerful tool for understanding and predicting chemical behavior. Theoretical studies on 2-Bromo-4-(methylsulfonyl)benzoic acid could offer significant insights where experimental data is lacking. Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To model the molecular geometry, electronic structure, and vibrational frequencies. This can aid in the interpretation of spectroscopic data.
Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its chemical reactivity and kinetic stability.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions, such as hydrogen bonding and halogen bonding, which govern its supramolecular chemistry.
Design and Synthesis of New Derivatives for Academic Exploration
The synthesis of novel derivatives of 2-Bromo-4-(methylsulfonyl)benzoic acid serves as a platform for fundamental academic research. By systematically modifying its structure, researchers can probe structure-property relationships. Future synthetic targets could include:
Biologically Active Scaffolds: Incorporating the molecule into structures known for their biological relevance, such as heterocyclic systems, to explore potential new pharmacophores.
Materials Science Applications: Designing derivatives with interesting photophysical or electronic properties for potential use in organic electronics or as sensors.
Probes for Chemical Biology: Synthesizing tagged derivatives that could be used as tools to study biological processes.
The exploration of this compound and its derivatives promises to expand the boundaries of chemical knowledge, offering a blank slate for discovery in synthesis, catalysis, spectroscopy, and theoretical chemistry.
Q & A
Q. What are the established synthetic routes for 2-Bromo-4-(methylsulfonyl)benzoic acid, and what intermediates are critical in its preparation?
Methodological Answer: The synthesis typically involves sequential sulfonation, halogenation, and oxidation steps. A representative route (from ) includes:
Sulfonation : Reacting 2-bromo-4-sulfobenzoic acid salts (e.g., potassium salts) with thionyl chloride (SOCl₂) and dimethylformamide (DMF) to form 2-bromo-4-(chlorosulfonyl)benzoyl chloride.
Reduction and Alkylation : Reducing the sulfonyl chloride group using sodium sulfite (Na₂SO₃) in aqueous sodium bicarbonate, followed by alkylation with α-halocarboxylic acids (e.g., chloroacetic acid) to introduce the methylsulfonyl group.
Acidification : Final acidification with HCl yields the product.
Key intermediates include 2-bromo-4-sulfobenzoic acid salts and 2-bromo-4-(chlorosulfonyl)benzoyl chloride. Yields vary (e.g., 46% in Example 5 vs. 85% in other steps), influenced by reaction time and stoichiometry .
Q. Which spectroscopic and analytical methods are essential for characterizing 2-Bromo-4-(methylsulfonyl)benzoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., bromo and methylsulfonyl groups) via chemical shifts.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch of benzoic acid at ~1700 cm⁻¹, sulfonyl S=O stretches at ~1150–1300 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (exact mass: 277.95 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95% in optimized syntheses) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of 2-Bromo-4-(methylsulfonyl)benzoic acid?
Methodological Answer: Key optimizations include:
- Catalyst Selection : DMF as a catalyst in thionyl chloride reactions enhances sulfonyl chloride formation.
- Temperature Control : Maintaining 60–75°C during sulfonation prevents side reactions.
- Stoichiometry : Excess sodium sulfite (≥4 moles) ensures complete reduction of sulfonyl chloride intermediates.
- Purification : Acid-base extraction (e.g., ethyl acetate/HCl) and HPLC refine purity. Example: Adjusting chloroacetic acid stoichiometry in alkylation steps increased yields from 46% to 85% in .
Q. How does the bromo substituent influence the reactivity of 4-(methylsulfonyl)benzoic acid derivatives compared to chloro or nitro analogs?
Methodological Answer:
- Electrophilicity : Bromo’s lower electronegativity (vs. chloro) reduces electron-withdrawing effects, potentially slowing nucleophilic aromatic substitution.
- Steric Effects : Bromo’s larger atomic radius may hinder access to reactive sites in enzyme-binding studies or catalytic reactions.
- Comparative Data : In and , chloro analogs (e.g., 2-Chloro-4-(methylsulfonyl)benzoic acid) show higher metabolic stability in environmental studies, suggesting bromo derivatives may persist longer in biological systems .
Q. What are the environmental persistence and degradation pathways of 2-Bromo-4-(methylsulfonyl)benzoic acid?
Methodological Answer:
- Persistence : The methylsulfonyl group resists hydrolysis, leading to environmental accumulation (similar to 4-(methylsulfonyl)benzoic acid in ).
- Degradation Pathways :
- Biotic : Microbial degradation in soil/water systems (e.g., via Pistia stratiotes or Raphanus models) may cleave the sulfonyl group.
- Abiotic : Photolysis under UV light or advanced oxidation processes (AOPs) could break the aromatic ring.
- Analytical Methods : Fluorescence immunoassay (FIA) and LC-MS detect degradation products like 4-methylsulfonyl-2-nitrobenzoic acid .
Q. How does the methylsulfonyl group impact the compound’s solubility and crystallinity in pharmaceutical applications?
Methodological Answer:
- Solubility : The polar sulfonyl group enhances aqueous solubility compared to non-sulfonylated analogs.
- Crystallinity : Hydrogen bonding via sulfonyl oxygen atoms promotes crystalline structures, aiding X-ray diffraction analysis.
- Case Study : In , the final product was isolated as a white solid (mp ~181°C), suggesting high crystallinity suitable for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
